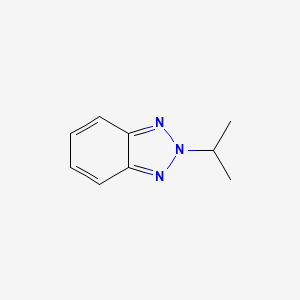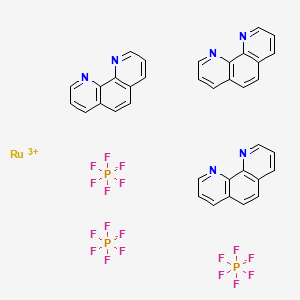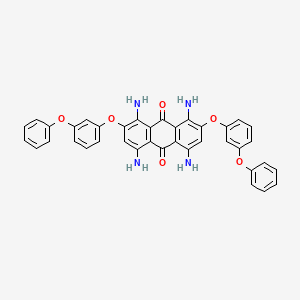
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 It is known for its unique structure, which includes multiple amino groups and phenoxy substituents attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene-9,10-dione, undergoes nitration to introduce nitro groups at the 1,4,5,8 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Etherification: The amino-substituted anthracene-9,10-dione is then reacted with 3-phenoxyphenol in the presence of a base like potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The phenoxy groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino-substituted anthracene derivatives.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Mechanism of Action
The mechanism by which 1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form hydrogen bonds and interact with biological macromolecules such as DNA and proteins. These interactions can lead to changes in the structure and function of these macromolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler compound with a similar anthracene-9,10-dione core but without the amino and phenoxy substituents.
1,4,5,8-Tetraaminoanthraquinone: Similar to the target compound but lacks the phenoxy groups.
2,7-Bis(3-phenoxyphenoxy)anthracene-9,10-dione: Similar but without the amino groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione is unique due to the combination of amino and phenoxy groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with other molecules or materials.
Properties
CAS No. |
88601-46-1 |
|---|---|
Molecular Formula |
C38H28N4O6 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H28N4O6/c39-27-19-29(47-25-15-7-13-23(17-25)45-21-9-3-1-4-10-21)35(41)33-31(27)37(43)32-28(40)20-30(36(42)34(32)38(33)44)48-26-16-8-14-24(18-26)46-22-11-5-2-6-12-22/h1-20H,39-42H2 |
InChI Key |
WQXNCSJPEKXKKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C(=C(C=C5N)OC6=CC=CC(=C6)OC7=CC=CC=C7)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


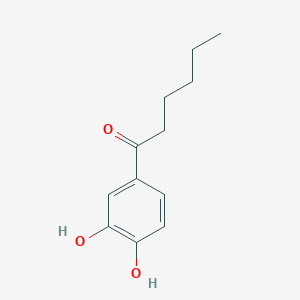
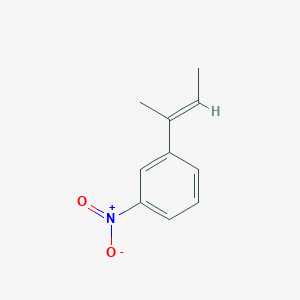
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)

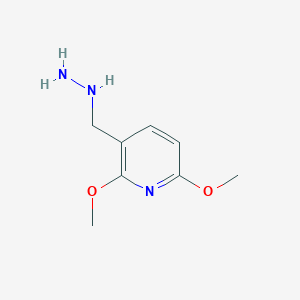
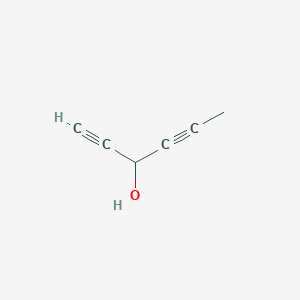
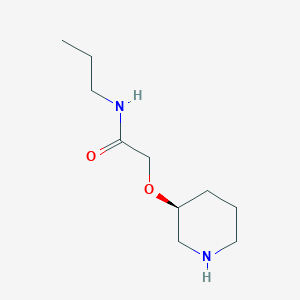
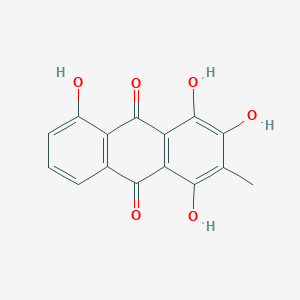
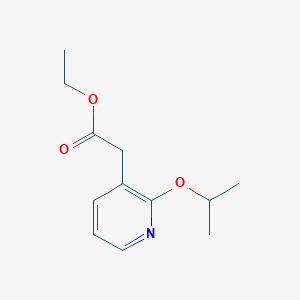
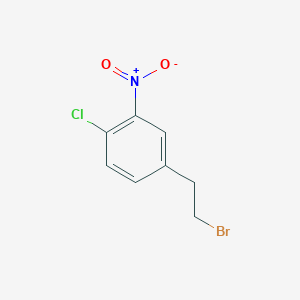
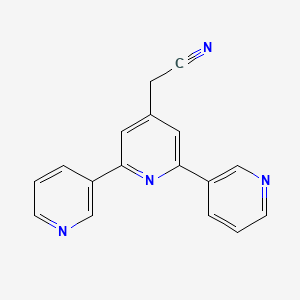
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
